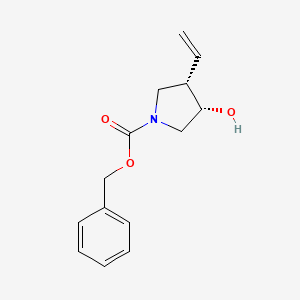
(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, a hydroxyl group, and a vinyl group, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine derivatives.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction, often using a base such as sodium hydride.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, typically using reagents like osmium tetroxide or hydrogen peroxide.
Vinyl Group Addition: The vinyl group is added through a vinylation reaction, often using vinyl halides and a palladium catalyst.
Benzyl Protection: The final step involves the protection of the hydroxyl group with a benzyl group, using benzyl chloride and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides, and bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
科学的研究の応用
(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and vinyl groups play crucial roles in its binding affinity and reactivity. The exact pathways depend on the specific application, but generally involve inhibition or activation of target proteins.
類似化合物との比較
Similar Compounds
tert-butyl (3R,4S)-3-hydroxy-4-vinyl-pyrrolidine-1-carboxylate: A similar compound with a tert-butyl group instead of a benzyl group.
(3R,4S)-3-hydroxy-4-vinylpyrrolidine-1-carboxylate: Lacks the benzyl protection group.
Uniqueness
(3S,4S)-benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and vinyl groups
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
benzyl (3S,4S)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m0/s1 |
InChIキー |
SURBGBXZQCEZPR-QWHCGFSZSA-N |
異性体SMILES |
C=C[C@H]1CN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)


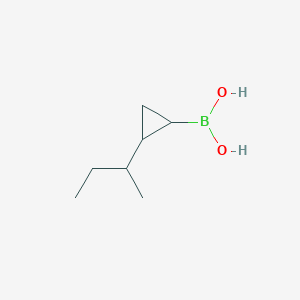
![[3-(Aminomethyl)-1-(hydroxymethyl)-3-phenylcyclobutyl]methanol hydrochloride](/img/structure/B13462476.png)
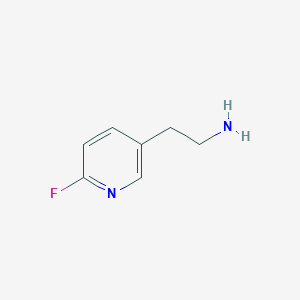
![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
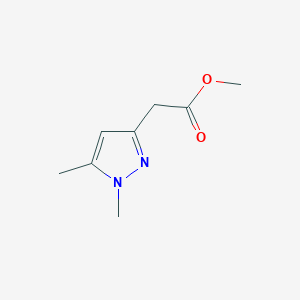

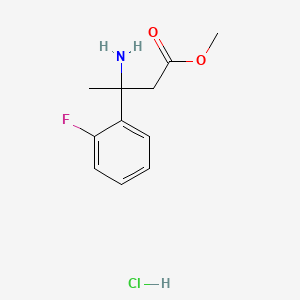
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
